Theophylline, 8-octylthio-6-thio-
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Overview
Description
Theophylline, 8-octylthio-6-thio-, is a derivative of theophylline, a well-known methylxanthine used primarily for its bronchodilator effects. This compound has the molecular formula C15H24N4OS2 and is characterized by the presence of octylthio and thio groups at the 8th and 6th positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of theophylline with octylthiol and a sulfurizing agent under controlled conditions . The reaction is usually carried out in a suitable solvent, such as acetonitrile, and may require the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of theophylline, 8-octylthio-6-thio-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-octylthio-6-thio-, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octylthio or thio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of theophylline .
Scientific Research Applications
Theophylline, 8-octylthio-6-thio-, has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing heterocycles.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its bronchodilator properties and potential anti-inflammatory effects.
Mechanism of Action
Theophylline, 8-octylthio-6-thio-, exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle, particularly in the bronchi, and has anti-inflammatory effects. The compound also acts as an adenosine receptor antagonist, further contributing to its bronchodilator and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A methylxanthine with similar bronchodilator effects but lacking the octylthio and thio modifications.
Caffeine: Another methylxanthine with stimulant properties but different pharmacological effects.
Theobromine: A methylxanthine found in chocolate, with milder stimulant and bronchodilator effects compared to theophylline.
Uniqueness
Theophylline, 8-octylthio-6-thio-, is unique due to its specific modifications, which enhance its lipophilicity and potentially alter its pharmacokinetic and pharmacodynamic properties. These modifications may result in improved efficacy and reduced side effects compared to its parent compound, theophylline .
Properties
CAS No. |
4791-40-6 |
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Molecular Formula |
C15H24N4OS2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,3-dimethyl-8-octylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C15H24N4OS2/c1-4-5-6-7-8-9-10-22-14-16-11-12(17-14)18(2)15(20)19(3)13(11)21/h4-10H2,1-3H3,(H,16,17) |
InChI Key |
XNSPJKAHKOGEEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origin of Product |
United States |
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